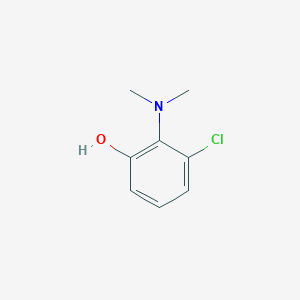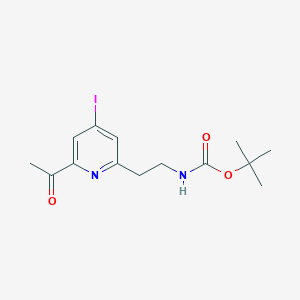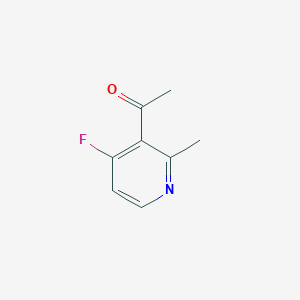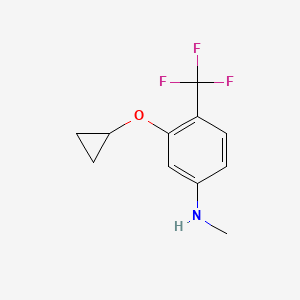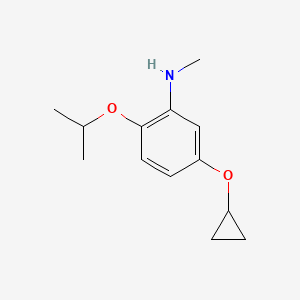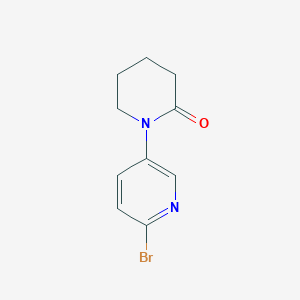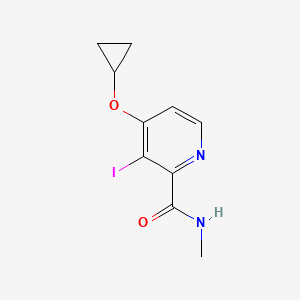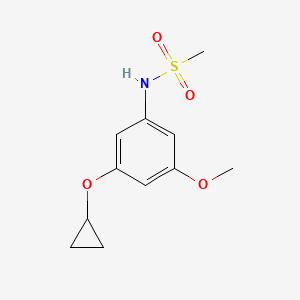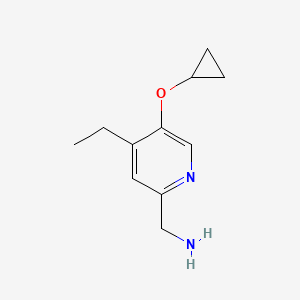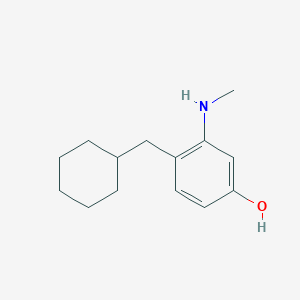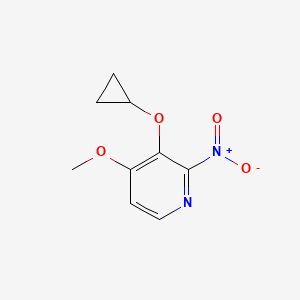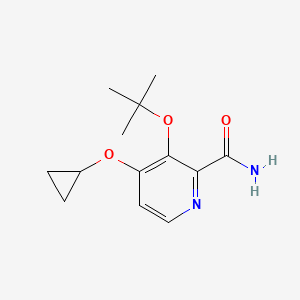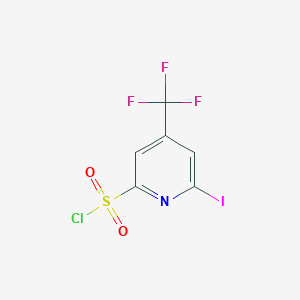![molecular formula C8H8F3IN2 B14836219 2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine CAS No. 1393553-19-9](/img/structure/B14836219.png)
2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine is an organic compound that features a pyridine ring substituted with iodine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with iodine in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine substituent to a less reactive group.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-6-(trifluoromethyl)pyridine: Similar structure but lacks the ethanamine group.
2-Iodo-6-(trifluoromethyl)pyridin-3-amine: Similar structure with the amine group at a different position.
2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine: Contains an imidazo[1,2-a]pyridine ring instead of a pyridine ring.
Uniqueness
2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine is unique due to the specific positioning of the iodine and trifluoromethyl groups on the pyridine ring, combined with the ethanamine substituent
Properties
CAS No. |
1393553-19-9 |
|---|---|
Molecular Formula |
C8H8F3IN2 |
Molecular Weight |
316.06 g/mol |
IUPAC Name |
2-[2-iodo-6-(trifluoromethyl)pyridin-4-yl]ethanamine |
InChI |
InChI=1S/C8H8F3IN2/c9-8(10,11)6-3-5(1-2-13)4-7(12)14-6/h3-4H,1-2,13H2 |
InChI Key |
CGWNGKVWEPYMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)I)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


